![molecular formula C20H18N6O2S B2681525 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 863452-84-0](/img/structure/B2681525.png)
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . It’s a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine . The yield of the reaction was reported to be 70% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine ring system . The compound has a calculated m/z value of 416.1757 .Chemical Reactions Analysis
The compound is synthesized through a reaction involving 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles and guanidine .Physical And Chemical Properties Analysis
The compound has a melting point of 209-211 ℃ . The ATR-FTIR peaks are at 3061 (=C–H, Stretch), 2928 (O–CH 3, Stretch), 1654 (C=O, Stretch), 1566 (C=C, Stretch), 1457 (C–H, Band), 1236 (C–N, Stretch), 1189 (C–O, Stretch) .Applications De Recherche Scientifique
Chemical Structure and Properties
The compound has the following properties:
Synthesis and Preparation
The compound is synthesized from N4-benzyl-6-chloropyrimidine-4,5-diamine. Its preparation involves specific chemical reactions and steps, which researchers can explore further .
Biological Activity and Receptor Studies
A. A3 Adenosine Receptor Antagonists:- The compound serves as a reactant in the synthesis of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines. These derivatives act as selective A3 adenosine receptor antagonists. Researchers investigate their potential therapeutic applications, especially in the context of adenosine signaling pathways and related diseases .
- Docking studies have suggested that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold (similar to our compound) could be used as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. These inhibitors play a role in epigenetic regulation and have implications in cancer therapy .
- Molecular hybridization led to the synthesis of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazine. These derivatives were evaluated for their antiproliferative activities against various cancer cell lines. Researchers explore their potential as anticancer agents .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-16-10-6-5-9-15(16)23-17(27)12-29-20-18-19(21-13-22-20)26(25-24-18)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVAWDGDVHCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.